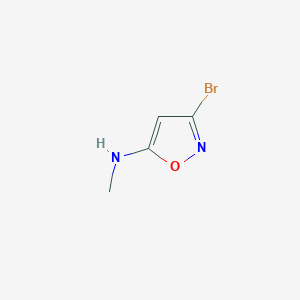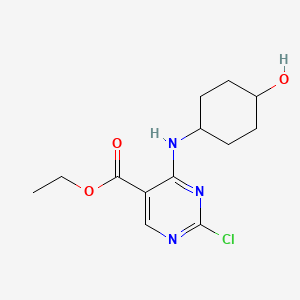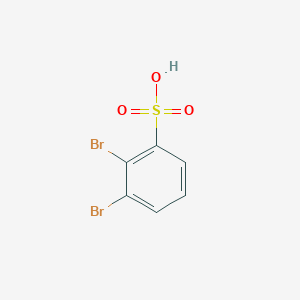
Benzenesulfonic acid, dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, dibromo- is an organosulfur compound characterized by the presence of two bromine atoms and a sulfonic acid group attached to a benzene ring This compound is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and its role in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, dibromo- typically involves the bromination of benzenesulfonic acid. This can be achieved through the reaction of benzenesulfonic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the benzene ring.
Industrial Production Methods: Industrial production of benzenesulfonic acid, dibromo- follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to a solution of benzenesulfonic acid, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenesulfonic acid, dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted benzenesulfonic acids.
Oxidation: Products include sulfonic acid derivatives with higher oxidation states.
Reduction: Products include reduced forms of benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, dibromo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its strong acidic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, dibromo- involves its strong acidic nature and the reactivity of the bromine atoms. The sulfonic acid group can donate protons, making the compound a strong acid. The bromine atoms can participate in electrophilic substitution reactions, making the compound highly reactive. These properties enable the compound to interact with various molecular targets and pathways, leading to its diverse applications.
Comparaison Avec Des Composés Similaires
Benzenesulfonic Acid: The parent compound without bromine atoms.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of bromine atoms.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group.
Comparison:
Reactivity: Benzenesulfonic acid, dibromo- is more reactive due to the presence of bromine atoms, which enhance its electrophilic properties.
Applications: While benzenesulfonic acid and its derivatives are widely used in various industries, the dibromo- derivative has specific applications in organic synthesis and as a catalyst.
Propriétés
Numéro CAS |
101762-44-1 |
|---|---|
Formule moléculaire |
C6H4Br2O3S |
Poids moléculaire |
315.97 g/mol |
Nom IUPAC |
2,3-dibromobenzenesulfonic acid |
InChI |
InChI=1S/C6H4Br2O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H,9,10,11) |
Clé InChI |
YTCDCQWZOGUBQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)Br)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


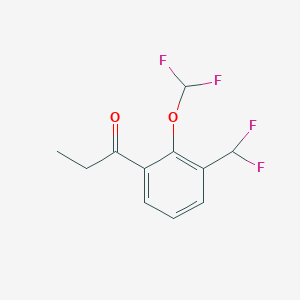
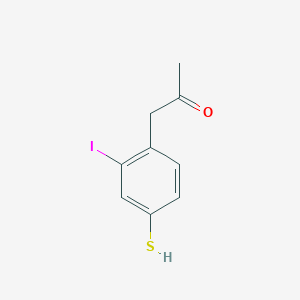
![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)
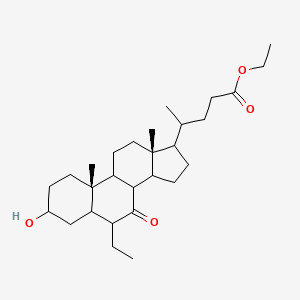
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
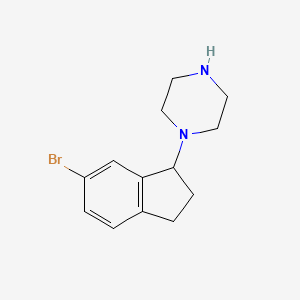
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
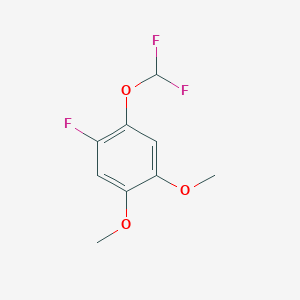
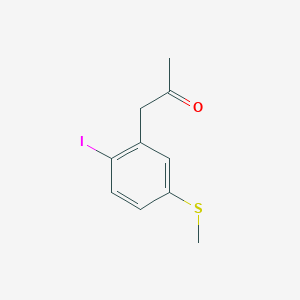
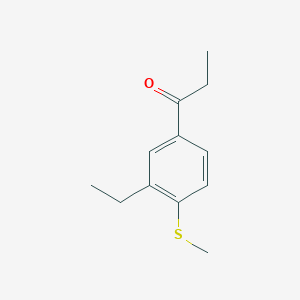
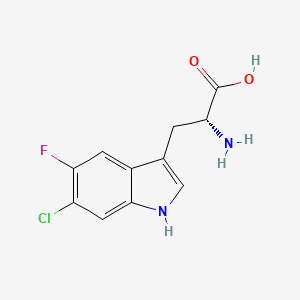
![(E)-3-(4-Cyanomethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14055086.png)
